molecular formula C15H10BrN3O3 B2913832 5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1396766-72-5

5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2913832
CAS RN: 1396766-72-5
M. Wt: 360.167
InChI Key: AODUVKXOZPIBHC-UHFFFAOYSA-N
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Description

“5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide” is a chemical compound . Unfortunately, there’s not much detailed description available for this compound .

Scientific Research Applications

Antiprotozoal Agents

One study describes the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting with brominations of 2-acetylfuran. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens, showcasing a methodology potentially applicable to the synthesis and application of 5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide in antiprotozoal research (Ismail et al., 2004).

Enzyme Inhibition

Research on irreversible enzyme inhibitors highlighted the synthesis of bromoacyl derivatives of pyrimidines, indicating a process potentially relevant for creating derivatives of this compound for studying enzyme inhibition (Baker & Santi, 1967).

Antibacterial Activities

A study on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated moderate to good yields and investigated their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This research approach could inform the synthesis and evaluation of antibacterial properties of this compound (Siddiqa et al., 2022).

properties

IUPAC Name

5-bromo-N-(2-phenoxypyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O3/c16-13-7-6-12(22-13)14(20)19-10-8-17-15(18-9-10)21-11-4-2-1-3-5-11/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODUVKXOZPIBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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